molecular formula C24H23N3O B14983730 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14983730
M. Wt: 369.5 g/mol
InChI Key: UJWOYSHPWJSZQY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the quinazolinone ring. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium or platinum, and various organic bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazolinone moieties can interact with enzymes, receptors, and other proteins, modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indol-1-yl)-4-methylquinazolin-5(6H)-one
  • 4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(1H-indol-1-yl)-4-methylquinazolin-5(6H)-one

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of indole and quinazolinone structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23N3O/c1-15-7-9-17(10-8-15)19-13-20-23(22(28)14-19)16(2)25-24(26-20)27-12-11-18-5-3-4-6-21(18)27/h3-10,19H,11-14H2,1-2H3

InChI Key

UJWOYSHPWJSZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCC5=CC=CC=C54

Origin of Product

United States

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